BENGHE Methodological & Application

Check Availability & Pricing

Application Note: Kinetic Analysis of Alanine
Aminotransferase (ALT)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aminotransferase, alanine

Cat. No.: B12087391

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine Aminotransferase (ALT), also known as serum glutamic-pyruvic transaminase (SGPT),
is a pivotal enzyme in amino acid metabolism.[1][2] It catalyzes the reversible transfer of an
amino group from L-alanine to a-ketoglutarate, producing pyruvate and L-glutamate.[1][3] While
present in various tissues, ALT is found in the highest concentrations within the cytosol of
hepatocytes.[4] Consequently, damage or death of liver cells leads to a significant release of
ALT into the bloodstream, making its serum level a highly specific and sensitive biomarker for
hepatocellular injury.[2][4]

In research and drug development, monitoring ALT activity is crucial for assessing the
hepatotoxic potential of new chemical entities. Kinetic analysis of ALT provides valuable
insights into its catalytic mechanism and efficiency, which can be altered by inhibitors or
activators. Spectrophotometry offers a reliable, accessible, and high-throughput method for
determining ALT activity.[5] The two most common spectrophotometric approaches are a UV-
based kinetic assay that monitors NADH consumption and a colorimetric method that detects
pyruvate formation.[5][6]

Principle of Spectrophotometric Assays

The kinetic analysis of ALT is typically performed using a coupled enzyme assay.
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o UV-Kinetic Method (IFCC Recommended): The primary reaction catalyzed by ALT produces
pyruvate. A secondary indicator reaction, catalyzed by lactate dehydrogenase (LDH),
reduces pyruvate to lactate. This reduction is coupled with the oxidation of reduced
nicotinamide adenine dinucleotide (NADH) to NAD+. The rate of decrease in NADH
concentration, which is directly proportional to the ALT activity, is monitored by measuring the
change in absorbance at 340 nm.[2][6][7]

o Colorimetric Method: In this approach, the pyruvate generated by ALT reacts with a specific
probe to produce a colored product.[3][8] The rate of color development is proportional to the
ALT activity and is measured at a specific wavelength, typically between 540 and 570 nm.[5]

[8]
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Caption: Coupled enzymatic reaction for the UV-kinetic determination of ALT activity.

Experimental Protocols

Protocol 1: Continuous UV-Kinetic Rate Assay (Based
on IFCC Recommendations)

This protocol measures the rate of NADH oxidation at 340 nm, which is proportional to ALT
activity.[6]

1. Reagent Preparation:

e R1 Working Solution (TRIS Buffer/L-Alanine):
o TRIS buffer: 125 mmol/L, pH 7.5[6]
o L-alanine: 600 mmol/L[6]
o LDH: = 1700 U/L[7]

e R2 Working Solution (a-Ketoglutarate/NADH):
o a-ketoglutarate: 15 mmol/L[6]
o NADH: 0.18 mmol/L[6]

» Working Reagent: Mix 4 parts of R1 with 1 part of R2. This reagent is stable for
approximately 3 days when stored at 2-8°C and protected from light.[6]

2. Sample Preparation:

e Use non-hemolyzed serum or heparinized/EDTA plasma.[6][9] Hemolysis can falsely elevate
ALT levels as red blood cells contain the enzyme.[6]

o Samples are stable for up to 7-10 days at 2-8°C or for longer periods at -20°C.[6][7]
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» For tissue or cell samples, homogenize in a suitable buffer (e.g., ALT Assay Buffer or PBS)
on ice, centrifuge to remove debris (e.g., 12,000 x g for 10 minutes), and collect the
supernatant.[1][8]

3. Spectrophotometer Setup:

e Wavelength: 340 nm[6]

o Temperature: 37°C[6]

e Cuvette: 1 cm light path[6]

» Measurement Mode: Kinetic, measuring the decrease in absorbance over time.[6]
4. Assay Procedure:

o Pipette 1.0 mL of the pre-warmed (37°C) Working Reagent into a cuvette.

e Add 100 pL of the sample (e.g., serum).[10]

o Mix thoroughly by gentle inversion and incubate for 1 minute at 37°C to allow temperature
equilibration and consumption of endogenous pyruvate.[2]

o Start the measurement. Record the absorbance at 1-minute intervals for 3-5 minutes.[2][5]

o Calculate the mean absorbance change per minute (AA/min). Ensure the reaction is in the
linear range.[6]

5. Calculation of ALT Activity:
e Activity (U/L) = (AA/min) x Factor

e The factor is derived from the total reaction volume, sample volume, and the molar extinction
coefficient of NADH at 340 nm (6300 L-mol~t-cm~1). For the volumes above, the factor is
often calculated as 1746.

Protocol 2: Colorimetric Kinetic Assay
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This protocol measures the formation of a colored product resulting from the reaction of
pyruvate with a colorimetric probe.[8]

1. Reagent Preparation:

e ALT Assay Buffer: Provided in commercial kits, typically a TRIS or HEPES-based buffer.[1][3]

e ALT Substrate Mix: Contains L-alanine and a-ketoglutarate.[8]

o Enzyme Mix/Probe: Contains enzymes for the coupled reaction (e.g., peroxidase) and the
colorimetric probe.[3][8]

e Pyruvate Standard: A solution of known pyruvate concentration (e.g., 100 nmol/uL) for
creating a standard curve.[3][11]

o Reaction Reagent: Prepare fresh by mixing the Assay Buffer, Substrate Mix, and Enzyme
Mix/Probe according to kit instructions. Protect from light.[3][8]

2. Sample and Standard Preparation:

o Samples: Prepare serum, plasma, tissue, or cell lysates as described in Protocol 1. Dilute
samples if high activity is expected.[8]

» Standard Curve: Prepare a series of pyruvate standards (e.g., 0 to 10 nmol/well) by diluting
the Pyruvate Standard in the ALT Assay Buffer.[1][11]

3. Assay Procedure (96-well plate format):

e Add 50 pL of each standard and sample into separate wells of a 96-well plate.[8]

e Add 100 pL of the freshly prepared Reaction Reagent to each well. Mix thoroughly.[8]

o Immediately read the initial absorbance (A _initial) on a microplate reader at the appropriate
wavelength (e.g., 570 nm).[1][8]

 Incubate the plate at 37°C, protected from light.[8]
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o Take subsequent readings every 5 minutes until the absorbance of the most active sample
exceeds the highest point of the standard curve.[1][11] The reading immediately prior is the
final absorbance (A _final). The total incubation time is typically 30-60 minutes.[8]

4. Calculation of ALT Activity:

e Subtract the 0 standard (blank) reading from all standard and sample readings.

o Plot the standard curve of absorbance vs. nmol of pyruvate.

o Determine the amount of pyruvate (B) generated by the samples using the standard curve.
o Calculate ALT activity using the formula:

o Activity (mU/mL or U/L) = [B / ((T_final — T_initial) x Sample Volume)] x Dilution Factor[11]

Experimental Workflow Diagram
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Caption: General workflow for the kinetic analysis of ALT.
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Data Presentation

Quantitative data from kinetic studies should be summarized for clear interpretation and

comparison.

Table 1: Michaelis-Menten Kinetic Constants for ALT

Reaction Vmax

. . Substrate Km (mM) ] Source
Direction (mM/min)
Forward L-Alanine 10.12 0.48 [12]
Reverse L-Glutamate 3.22 0.22 [12]

Table 2: Comparison of Spectrophotometric Assay Parameters

Parameter UV-Kinetic Method Colorimetric Method
o Measures rate of NADH Measures rate of pyruvate-
Principle . .
consumption probe reaction
Wavelength 340 nm[6] 540-570 nm|[8]
Primary Substrates L-Alanine, a-Ketoglutarate[6] L-Alanine, a-Ketoglutarate[8]

Coupling Enzyme(s)

Lactate Dehydrogenase (LDH) ) o
Peroxidase or similar[8]

[6]
Measured Analyte Decrease in NADH[5] Increase in colored product[8]
Typical Temperature 37°C[6] 37°CJ8]
o Calculation via extinction Comparison to a pyruvate
Quantification o
coefficient standard curve[8]

Data Analysis and Interpretation

The initial reaction rates (v) obtained at varying substrate concentrations ([S]) are fitted to the

Michaelis-Menten equation to determine the key kinetic parameters, Km and Vmax.[13][14]
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e Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated
with the substrate.[15]

» Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of
Vmax. It is an inverse measure of the substrate's affinity for the enzyme.[15]

A Lineweaver-Burk plot, which graphs the inverse of reaction rate (1/v) against the inverse of
substrate concentration (1/[S]), is a common method for linearizing the data to visually
determine Km and Vmax.[15] However, non-linear regression analysis is now the preferred and
more accurate method for parameter estimation.[14] These parameters are fundamental for
characterizing enzyme function and for studying the effects of potential inhibitors in drug
discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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